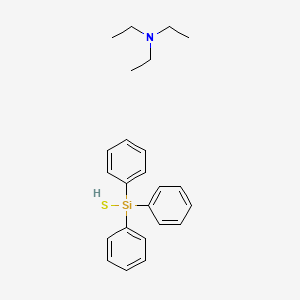
N,N-diethylethanamine;triphenyl(sulfanyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;triphenyl(sulfanyl)silane is a compound that combines the properties of an amine and an organosilane. N,N-diethylethanamine, also known as triethylamine, is a tertiary amine with the chemical formula (C₂H₅)₃N. Triphenyl(sulfanyl)silane is an organosilicon compound that contains a silicon atom bonded to three phenyl groups and a sulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia or primary amines with ethyl halides. One common method is the reaction of diethylamine with ethyl iodide under basic conditions to yield N,N-diethylethanamine .
Triphenyl(sulfanyl)silane can be synthesized through the reaction of triphenylsilane with sulfur or sulfur-containing reagents. A typical method involves the reaction of triphenylsilane with sulfur dichloride in the presence of a base .
Industrial Production Methods
Industrial production of N,N-diethylethanamine often involves the continuous alkylation of ammonia with ethyl chloride in the presence of a catalyst. The process is carried out in a reactor where the reactants are continuously fed, and the product is continuously removed .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Triphenyl(sulfanyl)silane can undergo:
Oxidation: It can be oxidized to form triphenylsilanol.
Substitution: It can react with halogens to form halotriphenylsilanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and halogens are commonly used reagents
Major Products
N,N-diethylethanamine: Major products include N,N-diethylacetamide and quaternary ammonium salts.
Triphenyl(sulfanyl)silane: Major products include triphenylsilanol and halotriphenylsilanes
Applications De Recherche Scientifique
N,N-diethylethanamine;triphenyl(sulfanyl)silane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and quaternary ammonium salts.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile, participating in nucleophilic substitution reactions. It can also act as a base, accepting protons in acid-base reactions. Triphenyl(sulfanyl)silane can act as a source of phenyl groups in various reactions, and its sulfanyl group can participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethanamine: Similar to N,N-diethylethanamine but with two methyl groups instead of ethyl groups.
Triphenylsilane: Similar to triphenyl(sulfanyl)silane but without the sulfanyl group
Uniqueness
N,N-diethylethanamine;triphenyl(sulfanyl)silane is unique due to the combination of an amine and an organosilane in a single compound. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications .
Propriétés
Numéro CAS |
59291-10-0 |
|---|---|
Formule moléculaire |
C24H31NSSi |
Poids moléculaire |
393.7 g/mol |
Nom IUPAC |
N,N-diethylethanamine;triphenyl(sulfanyl)silane |
InChI |
InChI=1S/C18H16SSi.C6H15N/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-7(5-2)6-3/h1-15,19H;4-6H2,1-3H3 |
Clé InChI |
RIDNTNCQGWYCHS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)
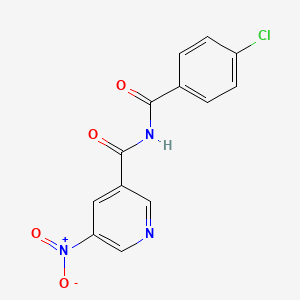

![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
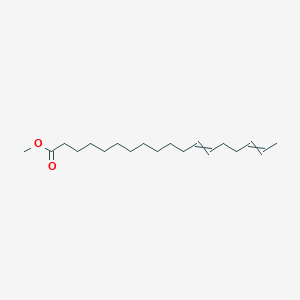
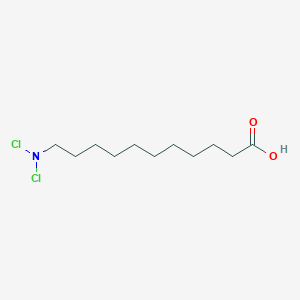



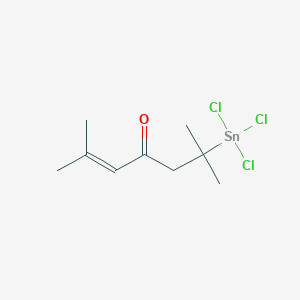
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)
